
ビペリデン塩酸塩
概要
説明
科学的研究の応用
Biperiden Hydrochloride has a wide range of scientific research applications:
Medicine: It is extensively used in the treatment of Parkinson’s disease and drug-induced movement disorders. It is also investigated for its potential use in treating other neurological conditions.
作用機序
ビペリデン塩酸塩の作用機序は、線条体におけるコリン作動性受容体におけるアセチルコリンの競合的拮抗作用を伴います . この作用は、パーキンソン病で乱されるアセチルコリンとドーパミン間のバランスを回復するのに役立ちます。 ビペリデン塩酸塩は、主にM1受容体であるムスカリン受容体に結合し、その活性を阻害することにより、コリン作動性伝達の減少につながります .
類似の化合物:
トリヘキシフェニジル: パーキンソン病および薬物誘発性運動障害の治療に使用される別のムスカリン拮抗薬。
ベンztropine: 同じ適応症に使用される、同様の抗コリン作用を持つ化合物。
プロシクリジン: パーキンソン病と錐体外路症状の管理に使用される別の抗コリン作用薬。
比較: ビペリデン塩酸塩は、特にM1受容体であるムスカリン受容体に対する特定の結合親和性と選択性でユニークです . トリヘキシフェニジルおよびベンztropineと比較して、ビペリデン塩酸塩は、バイオアベイラビリティや半減期などの薬物動態特性が異なる可能性があり、臨床使用と有効性に影響を与える可能性があります .
生化学分析
Biochemical Properties
Biperiden hydrochloride is a weak peripheral anticholinergic agent, possessing some antisecretory, antispasmodic, and mydriatic effects . In addition, it possesses nicotinolytic activity . It interacts with muscarinic receptors, primarily M1, in the central and peripheral nervous systems .
Cellular Effects
Biperiden hydrochloride has been shown to have effects on various types of cells and cellular processes. It reduces the effects of certain naturally occurring chemicals in the body that may become unbalanced as a result of disease (such as Parkinson’s disease), drug therapy, or other causes . It is used to treat the stiffness, tremors, spasms, and poor muscle control of Parkinson’s disease .
Molecular Mechanism
The mechanism of action of centrally active anticholinergic drugs such as Biperiden hydrochloride is considered to relate to competitive antagonism of acetylcholine at cholinergic receptors in the corpus striatum, which then restores the balance .
Temporal Effects in Laboratory Settings
The metabolism of Biperiden hydrochloride is not completely understood, but it does involve hydroxylation
Dosage Effects in Animal Models
While specific studies detailing the dosage effects of Biperiden hydrochloride in animal models were not found, it is known that Biperiden hydrochloride has been analyzed as an alternative anticonvulsant for usage in the treatment of intoxication by organophosphorus nerve agents, such as sarin .
Metabolic Pathways
The metabolic pathways of Biperiden hydrochloride involve hydroxylation in the liver . The specific enzymes or cofactors that it interacts with are not clearly defined in the literature.
準備方法
合成経路と反応条件: ビペリデン塩酸塩の調製には、ビペリデンの合成に続いて、塩酸塩への変換が含まれます。 1つの方法は、1-ビシクロ[2.2.1]ヘプト-5-エン-2-イル-1-フェニル-3-ピペリジン-1-イル-プロパン-1-オールを塩酸と反応させてビペリデン塩酸塩を生成することです .
工業的生産方法: ビペリデン塩酸塩の工業的生産は、通常、最適化された反応条件を使用して大規模合成を行い、高収率と純度を確保します。 このプロセスには、溶媒抽出、結晶化、精製などの手順が含まれる場合があります .
化学反応の分析
反応の種類: ビペリデン塩酸塩は、次のようなさまざまな化学反応を起こします。
酸化: ビペリデンは、特定の条件下で酸化されて、対応する酸化生成物を生成できます。
還元: ビペリデンに存在する官能基を修飾するために、還元反応を実行できます。
置換: ビペリデンは、特定の官能基が他の官能基に置き換えられる置換反応を起こすことができます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用できます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: ハロゲン化反応などの望ましい置換に応じて、さまざまな試薬が使用されます。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりヒドロキシル化誘導体が生成される場合がありますが、置換反応によりハロゲン化またはアルキル化誘導体が生成されます .
4. 科学研究の応用
ビペリデン塩酸塩は、幅広い科学研究に応用されています。
化学: これは、分析化学において、同定および定量方法の開発のための基準化合物として使用されます.
生物学: ビペリデン塩酸塩は、ムスカリン受容体への影響とその神経伝達物質活性調節における役割について研究されています.
医学: これは、パーキンソン病および薬物誘発性運動障害の治療に広く使用されています. これは、他の神経学的状態の治療における潜在的な使用についても調査されています。
類似化合物との比較
Trihexyphenidyl: Another muscarinic antagonist used to treat Parkinson’s disease and drug-induced movement disorders.
Benztropine: A compound with similar anticholinergic properties used for the same indications.
Procyclidine: Another anticholinergic agent used in the management of Parkinson’s disease and extrapyramidal symptoms.
Comparison: Biperiden Hydrochloride is unique in its specific binding affinity and selectivity for muscarinic receptors, particularly M1 receptors . Compared to Trihexyphenidyl and Benztropine, Biperiden Hydrochloride may have different pharmacokinetic properties, such as bioavailability and half-life, which can influence its clinical use and effectiveness .
特性
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO.ClH/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17;/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNLAULGBSQZMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
514-65-8 (Parent) | |
| Record name | Biperiden hydrochloride [USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001235821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2047856 | |
| Record name | Biperiden hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235-82-1 | |
| Record name | Biperiden hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Biperiden hydrochloride [USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001235821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Biperiden hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170950 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Biperiden hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84989 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Biperiden hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Biperiden hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.615 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIPERIDEN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K35N76CUHF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Biperiden Hydrochloride is an anticholinergic agent that primarily acts by blocking muscarinic acetylcholine receptors [, ]. This blockade helps to restore the balance between dopaminergic and cholinergic activity in the brain, particularly in regions affected by disorders like Parkinson's disease and drug-induced Parkinsonism [, ].
A: By blocking muscarinic receptors, Biperiden Hydrochloride reduces the excessive cholinergic activity that contributes to symptoms like tremors, rigidity, and bradykinesia [, ]. This results in improved motor control and reduced symptom severity in affected individuals [, ].
A: The molecular formula of Biperiden Hydrochloride is C21H29NO·HCl, and its molecular weight is 347.9 g/mol [, ].
A: Yes, studies have utilized various spectroscopic techniques for the analysis of Biperiden Hydrochloride. UV detection at 210 nm is commonly employed in HPLC methods for its quantification [, ]. Additionally, FTIR spectroscopy has been used to confirm the absence of drug-excipient interactions during formulation development [].
A: Studies have explored the formulation of Biperiden Hydrochloride into various dosage forms, including mouth-dissolving tablets []. These formulations aim to improve patient compliance and potentially enhance bioavailability. Specific data on stability under various conditions is crucial for determining shelf life and optimal storage conditions for these formulations.
ANone: Biperiden Hydrochloride is not known to possess catalytic properties. Its primary mode of action is through receptor binding and not through catalytic mechanisms.
ANone: While specific QSAR models for Biperiden Hydrochloride are not extensively discussed in the provided literature, computational chemistry approaches can be valuable in understanding its interactions with muscarinic receptors, potentially leading to the design of novel anticholinergic agents with improved properties.
A: The presence of a tropine ring system is a common structural feature among anticholinergic agents. In Biperiden Hydrochloride, the tropine ring system is crucial for its binding affinity to muscarinic receptors []. This structural feature contributes to the compound's ability to block acetylcholine's actions, leading to its therapeutic effects [].
A: Researchers have investigated the formulation of Biperiden Hydrochloride into mouth-dissolving tablets as a potential strategy to improve patient compliance and potentially enhance bioavailability []. This approach aims to deliver the drug more effectively, potentially leading to faster onset of action and improved therapeutic outcomes.
ANone: While specific SHE regulations are not discussed in the provided literature, adhering to Good Manufacturing Practices (GMP) and relevant regulatory guidelines is essential throughout the development, manufacturing, and distribution of Biperiden Hydrochloride to ensure product quality, safety, and efficacy.
A: Biperiden Hydrochloride is well-absorbed after oral administration []. While specific details on its distribution are not extensively discussed in the provided literature, understanding its tissue distribution is crucial for determining its potential to cross the blood-brain barrier and exert its effects within the central nervous system.
A: Biperiden Hydrochloride has been shown to be highly effective in treating drug-induced Parkinsonism [, ]. Studies comparing it to other anticholinergic agents like benzhexol (trihexyphenidyl) have demonstrated comparable efficacy in alleviating symptoms such as rigidity, tremor, and sialorrhea [, ].
A: Yes, research has explored the use of Biperiden Hydrochloride in panic disorder []. Findings suggest that it can modulate the response to carbon dioxide challenge, potentially offering therapeutic benefits in managing anxiety symptoms [].
ANone: Like all medications, Biperiden Hydrochloride can cause side effects, some of which can be serious. It's important to note that discussing specific side effects is outside the scope of this scientific Q&A.
ANone: Research exploring novel drug delivery systems for Biperiden Hydrochloride could focus on developing formulations that allow for targeted delivery to the brain, potentially reducing systemic side effects and improving therapeutic outcomes.
ANone: Identifying reliable biomarkers that can predict the efficacy of Biperiden Hydrochloride or monitor treatment response in conditions like Parkinson's disease remains an active area of research.
A: High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for determining the concentration of Biperiden Hydrochloride in pharmaceutical dosage forms [, ]. This method offers high sensitivity and selectivity, making it suitable for routine quality control analysis.
ANone: The potential environmental impact of Biperiden Hydrochloride and its degradation pathways are not extensively studied in the provided literature. Investigating these aspects is crucial for understanding the drug's fate in the environment and developing strategies for sustainable use and disposal.
A: The dissolution rate of a drug product is a critical factor affecting its bioavailability, particularly for orally administered medications like Biperiden Hydrochloride []. A faster dissolution rate generally translates to quicker absorption and onset of action.
A: Analytical methods used to quantify Biperiden Hydrochloride, such as the HPLC method, require rigorous validation to ensure accuracy, precision, specificity, linearity, range, and robustness []. These validation parameters are essential for obtaining reliable and reproducible results in pharmaceutical analysis.
ANone: Stringent quality control measures are crucial throughout the manufacturing process of Biperiden Hydrochloride to ensure batch-to-batch consistency, meet pharmacopoeial standards, and guarantee the safety and efficacy of the final drug product.
ANone: While these aspects are important considerations for pharmaceutical research and development, the provided literature doesn't offer specific details on these topics concerning Biperiden Hydrochloride.
A: Early publications on the use of Biperiden Hydrochloride as a therapeutic agent for Parkinson's disease and related disorders date back to the 1960s []. Further research established its efficacy in managing drug-induced Parkinsonism, solidifying its place in clinical practice [, ].
A: The study of Biperiden Hydrochloride's interactions with the central nervous system extends beyond its therapeutic applications. Research exploring its effects on acoustic startle response in animal models provides valuable insights into the neurobiological mechanisms underlying sensorimotor gating and prepulse inhibition []. These findings contribute to a broader understanding of brain function and potential therapeutic targets for disorders affecting these processes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


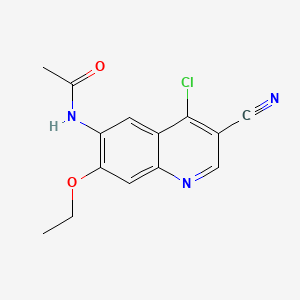
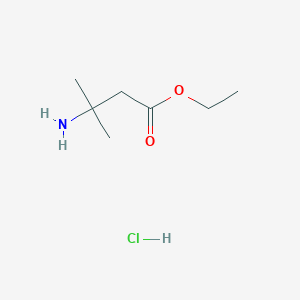
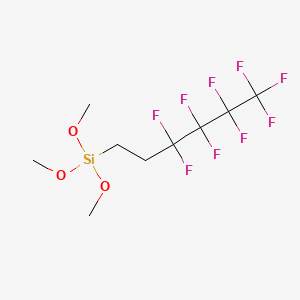


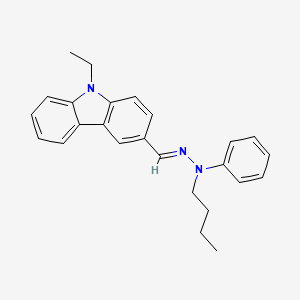
![4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B1662087.png)
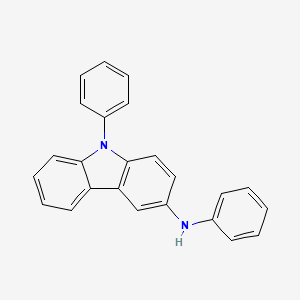
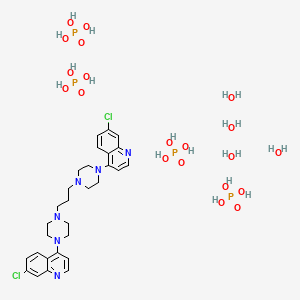
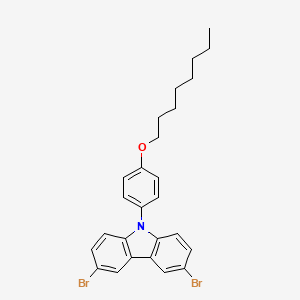
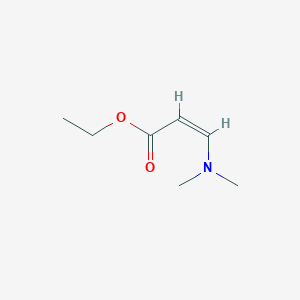
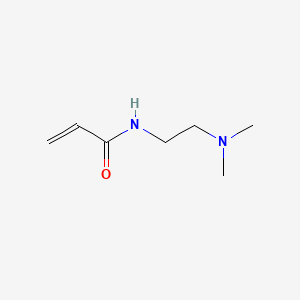
![2-(5-Bromo-2-thienyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine](/img/structure/B1662095.png)

